molecular formula C5H10ClN5O2 B2422397 2-Amino-4-(2H-tetrazol-5-yl)butanoic acid;hydrochloride CAS No. 2137463-04-6

2-Amino-4-(2H-tetrazol-5-yl)butanoic acid;hydrochloride

Cat. No. B2422397
CAS RN: 2137463-04-6
M. Wt: 207.62
InChI Key: DITKHVFIPFIHAZ-UHFFFAOYSA-N
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Description

“2-Amino-4-(2H-tetrazol-5-yl)butanoic acid;hydrochloride” is a chemical compound with the molecular formula C5H10ClN5O2 and a molecular weight of 207.62. It is a derivative of tetrazole, a bioisostere of the carboxylic acid group . Tetrazole can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects .


Synthesis Analysis

The synthesis of tetrazole derivatives involves a variety of phenols . The chemical characterization of these compounds is established by FTIR, 1 HNMR, and 13 CNMR techniques .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-(2H-tetrazol-5-yl)butanoic acid;hydrochloride” is characterized by the presence of a tetrazole ring, which is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties .


Chemical Reactions Analysis

Tetrazole derivatives can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties . In their active pockets, all of the synthesized compounds had two or more hydrogen bonds with amino acids .

Scientific Research Applications

Biological Activities of Triazole Derivatives

Triazole derivatives, which include the tetrazole ring present in the compound, have been widely explored in the pharmaceutical industry and academics . They have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .

Drug Discovery Process

Triazoles have attracted significant consideration due to widespread implementation in synthetic organic chemistry, drug discovery process, supramolecular chemistry, chemical biology, polymer chemistry, fluorescent imaging as well as materials chemistry .

Antimicrobial Applications

2-Aminothiazoles, a class of compounds similar to the one , are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Adsorption of Pesticides

The compound could potentially be used in adsorption experiments with pesticides . Although the specific compound was not mentioned, the presence of the amino and tetrazole groups could potentially interact with various pesticides.

Antiviral Applications

Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus . The tetrazole ring in the compound is a five-membered heteroaryl amine, which suggests potential antiviral applications.

Antifungal Applications

The synthesized 1,2,3-triazoles underwent antifungal activity testing against two strains of fungus, namely Candida albicans and Rhizopus oryzae . This suggests that the compound could potentially have antifungal applications.

Safety and Hazards

While specific safety and hazards information for “2-Amino-4-(2H-tetrazol-5-yl)butanoic acid;hydrochloride” is not available in the retrieved papers, it’s important to note that tetrazoles are synthetic compounds and do not occur in nature . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Future Directions

The future directions for “2-Amino-4-(2H-tetrazol-5-yl)butanoic acid;hydrochloride” and other tetrazole derivatives involve further exploration of their biological activities. There is interest in the astonishing chemistry of tetrazoles due to their diverse biological applications, predominantly in the area of material and medicinal chemistry .

properties

IUPAC Name

2-amino-4-(2H-tetrazol-5-yl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O2.ClH/c6-3(5(11)12)1-2-4-7-9-10-8-4;/h3H,1-2,6H2,(H,11,12)(H,7,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITKHVFIPFIHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C1=NNN=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid hydrochloride

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